Product packaging for 1-(4-Chloro-3-methylphenyl)propan-1-one(Cat. No.:CAS No. 105321-54-8)

1-(4-Chloro-3-methylphenyl)propan-1-one

Cat. No.: B3045347
CAS No.: 105321-54-8
M. Wt: 182.64
InChI Key: GLACWDSQAVVCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Chloro-3-methylphenyl)propan-1-one (CAS 105321-54-8) is a high-purity organic compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . This propiophenone derivative serves as a critical chemical intermediate in organic synthesis and pharmaceutical research, particularly in the study of synthetic cathinones, a class of new psychoactive substances (NPS) . Its structural features make it a valuable precursor for investigating structure-activity relationships and metabolic pathways. This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Its primary research value lies in its application within forensic and neuropharmacological studies. Researchers utilize this chemical and its derivatives to synthesize analogs for in vitro cytotoxicity assessment, often using models like differentiated human neuroblastoma cell lines (SH-SY5Y) to understand its potential to cause neuronal damage . Studies on related chloro-cathinones have shown they can induce cytotoxicity through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential depolarization . Furthermore, recent scientific investigations have explored the effects of such cathinones on the cholinergic system, including their potential as acetylcholinesterase (AChE) inhibitors, providing valuable insights into the health risks and neurotoxic mechanisms associated with these compounds . The product should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B3045347 1-(4-Chloro-3-methylphenyl)propan-1-one CAS No. 105321-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACWDSQAVVCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653462
Record name 1-(4-Chloro-3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105321-54-8
Record name 1-(4-Chloro-3-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105321-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chloro 3 Methylphenyl Propan 1 One

Established Synthetic Pathways

The most established and widely used method for the synthesis of aryl ketones, including 1-(4-chloro-3-methylphenyl)propan-1-one, is the Friedel-Crafts acylation. byjus.comlibretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. byjus.com

For the synthesis of this compound, the logical starting materials are 1-chloro-2-methylbenzene (4-chloro-3-methyltoluene) and propanoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation proceeds through the formation of an acylium ion. masterorganicchemistry.com The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of propanoyl chloride, facilitating the departure of the chloride ion and the formation of the propanoylium cation ([CH₃CH₂CO]⁺). This electrophilic acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-methylbenzene. The methyl group is an activating group and directs the incoming electrophile to the ortho and para positions. The chlorine atom is a deactivating group but is also an ortho, para-director. In this case, the acylation is expected to occur predominantly at the position para to the methyl group and ortho to the chlorine, which is the sterically less hindered and electronically favorable position, yielding this compound. A subsequent deprotonation step restores the aromaticity of the ring. byjus.com

A general representation of this established synthetic pathway is depicted below:

Reactants: 1-chloro-2-methylbenzene and Propanoyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: this compound

This traditional method, while effective, often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant amounts of hazardous waste during workup. boisestate.edu

Exploration of Novel Synthetic Routes

While Friedel-Crafts acylation remains a primary method, ongoing research in organic synthesis seeks to develop novel and more efficient pathways for the preparation of aryl ketones. For a compound like this compound, several modern synthetic strategies could be explored, although specific examples for this exact molecule are not widely documented in the literature. These potential novel routes often focus on overcoming the limitations of the classical Friedel-Crafts reaction.

One potential novel approach could involve a cross-coupling reaction. For instance, a Negishi or Suzuki-Miyaura coupling could theoretically be employed. This would involve the coupling of an organozinc or organoboron derivative of 1-chloro-2-methylbenzene with a propanoyl electrophile. However, the generation and use of such specific acyl-coupling partners can be challenging.

Another area of exploration involves the direct C-H activation of the 1-chloro-2-methylbenzene substrate followed by acylation. This approach, while highly desirable from an atom-economy perspective, is a frontier in organic synthesis and would require the development of a specific catalytic system capable of selectively activating the desired C-H bond in the presence of the other functional groups.

Furthermore, synthetic pathways starting from different precursors could be envisioned. For example, the oxidation of a corresponding secondary alcohol, 1-(4-chloro-3-methylphenyl)propan-1-ol, would yield the desired ketone. The synthesis of this alcohol could potentially be achieved through the Grignard reaction of a 4-chloro-3-methylphenylmagnesium halide with propanal. While a multi-step process, this could offer an alternative to the direct acylation of the aromatic ring.

It is important to note that these are potential novel routes based on established modern synthetic methodologies and would require experimental validation for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound via Friedel-Crafts acylation are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the product yield and minimizing the formation of byproducts. Key parameters to consider for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst: While aluminum chloride is the traditional catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used. masterorganicchemistry.com The reactivity and selectivity of the reaction can be fine-tuned by the choice of the Lewis acid. The amount of catalyst is also a critical factor; while stoichiometric amounts are often used, catalytic amounts can be sufficient with more active systems or under specific conditions.

Solvent: The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation. Common solvents include non-polar solvents like carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂), or the reaction can be run neat. The solvent can affect the solubility of the reactants and the catalyst, as well as the stability of the intermediates.

Temperature: The reaction temperature is another critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products through polysubstitution or rearrangement. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.

Reaction Time: The duration of the reaction needs to be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Below is an interactive data table illustrating a hypothetical optimization of the Friedel-Crafts acylation for the synthesis of this compound.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.2)CS₂0465
2AlCl₃ (1.2)CH₂Cl₂0470
3AlCl₃ (1.2)CH₂Cl₂25285
4FeCl₃ (1.2)CH₂Cl₂25475
5AlCl₃ (0.5)CH₂Cl₂25450

This is a hypothetical data table for illustrative purposes.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of this compound, several green chemistry approaches can be considered to improve the sustainability of the Friedel-Crafts acylation.

Heterogeneous Catalysts: One of the main drawbacks of traditional Friedel-Crafts acylation is the use of homogeneous Lewis acid catalysts that are difficult to recover and reuse. The use of solid acid catalysts, such as zeolites and sulfated zirconia, offers a greener alternative. boisestate.edubeilstein-journals.org These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, reducing waste and cost. boisestate.edu Zeolites, with their well-defined pore structures, can also offer enhanced selectivity. mdpi.comresearchgate.net

Solvent-Free and Microwave-Assisted Reactions: Another green approach is to minimize or eliminate the use of volatile organic solvents. Solvent-free, or neat, reactions can significantly reduce the environmental impact of a synthesis. nih.gov Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. scirp.orgresearchgate.net Microwave heating can lead to dramatic reductions in reaction times, increased yields, and sometimes improved selectivity compared to conventional heating methods. scirp.org A solvent-free, microwave-assisted Friedel-Crafts acylation of 1-chloro-2-methylbenzene would represent a significantly greener route to the target molecule.

Ionic Liquids: Ionic liquids have been explored as alternative reaction media for Friedel-Crafts acylations. beilstein-journals.orggoogle.comliv.ac.uk These salts, which are liquid at or near room temperature, have negligible vapor pressure and can often be recycled. In some cases, the ionic liquid can act as both the solvent and the catalyst, simplifying the reaction setup. google.combiotage.co.jp

The table below summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

ApproachCatalyst/MediumAdvantages
Heterogeneous CatalysisZeolites (e.g., H-BEA, H-ZSM-5), Sulfated ZirconiaReusable, easily separable, reduced waste, potential for high selectivity. boisestate.edubeilstein-journals.orgmdpi.comresearchgate.net
Microwave-Assisted Synthesis-Reduced reaction times, increased yields, energy efficient. scirp.orgresearchgate.net
Solvent-Free Conditions-Eliminates the need for volatile organic solvents, reduces waste. nih.gov
Ionic Liquidse.g., [bmim][BF₄] with a Lewis acid catalystLow volatility, recyclable, can enhance reaction rates and selectivity. beilstein-journals.orgliv.ac.uk

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 4 Chloro 3 Methylphenyl Propan 1 One

Reactions of the Ketone Carbonyl Moiety

The carbonyl group, with its inherent polarity, serves as the primary site for a multitude of chemical reactions. The electron-withdrawing nature of the carbonyl oxygen renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the α-protons on the ethyl group exhibit acidity, enabling enolate formation and subsequent reactions.

Nucleophilic Addition Reactions

A significant reaction involving the reactivity of the α-carbon, which is directly influenced by the carbonyl group, is the synthesis of Bupropion. In this process, 1-(4-chloro-3-methylphenyl)propan-1-one undergoes α-bromination, followed by nucleophilic substitution with tert-butylamine. This highlights the ability of the carbonyl group to activate the adjacent carbon for functionalization.

Condensation Reactions

The presence of α-hydrogens on the ethyl group of this compound allows it to participate in base-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which is a type of aldol condensation. In this reaction, the ketone, upon deprotonation, forms an enolate that can act as a nucleophile, attacking an aldehyde that lacks α-hydrogens, such as benzaldehyde. This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones.

For instance, the condensation of a similar ketone, 4'-chloroacetophenone, with benzaldehyde in the presence of a base like sodium hydroxide, proceeds via an aldol addition followed by dehydration to yield (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one, a chalcone derivative rsc.org. It is expected that this compound would undergo an analogous reaction to produce the corresponding chalcone.

Table 1: Representative Claisen-Schmidt Condensation Reaction

Reactant 1Reactant 2BaseProduct
4'-ChloroacetophenoneBenzaldehydeNaOH(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one

This table presents a reaction analogous to what would be expected for this compound.

Reduction Reactions

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-chloro-3-methylphenyl)propan-1-ol. This transformation can be achieved using various reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents. Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of functional groups, but it requires anhydrous conditions and is more reactive.

Catalytic hydrogenation is another effective method for the reduction of the ketone. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction conditions, including pressure and temperature, can be varied to optimize the reduction. For example, the asymmetric reduction of a similar compound, 3-chloropropiophenone, to (S)-3-chloro-1-phenylpropanol has been achieved with high enantioselectivity using a chiral catalyst researchgate.net.

Table 2: Common Methods for the Reduction of Ketones

Reducing Agent/MethodProductTypical Conditions
Sodium Borohydride (NaBH₄)Secondary AlcoholMethanol or Ethanol
Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholAnhydrous ether or THF
Catalytic Hydrogenation (H₂/Catalyst)Secondary AlcoholPd, Pt, or Ni catalyst

Reactivity of the Chloro Substituent

The chloro group attached to the aromatic ring is generally less reactive than the ketone moiety. Aryl halides are known to be resistant to nucleophilic substitution reactions unless the ring is activated by strong electron-withdrawing groups in the ortho or para positions. The propiophenone (B1677668) group is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Its influence on nucleophilic aromatic substitution at the para-chloro position is less straightforward but generally does not provide the strong activation required for facile substitution.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution of the chloro group in this compound is challenging under standard conditions. The presence of the deactivating acyl group does not sufficiently activate the ring for traditional SNAr reactions. Consequently, harsh reaction conditions, such as high temperatures and pressures, would likely be required to effect substitution with strong nucleophiles. There is a lack of specific literature examples for such reactions on this particular substrate.

Functional Group Interconversions

While direct nucleophilic substitution is difficult, the chloro group can potentially be involved in various palladium-catalyzed cross-coupling reactions, which have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the transformation of aryl halides into a wide array of functional groups.

For instance, a Buchwald-Hartwig amination could potentially couple an amine with the chloro-substituted aromatic ring in the presence of a palladium catalyst and a suitable ligand. Similarly, a Suzuki coupling could be employed to form a new carbon-carbon bond by reacting with an organoboron compound. However, specific examples of these cross-coupling reactions being performed on this compound are not prevalent in the scientific literature, likely due to the potential for competing reactions at the ketone or its α-position.

Reactivity of the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring of this compound is a site of potential chemical reactivity, primarily through oxidation and free-radical halogenation pathways. While the aromatic ring system influences its reactivity, the methyl group can undergo transformations characteristic of alkylbenzenes.

Oxidation: The oxidation of a methyl group on an aromatic ring is a common transformation in organic synthesis. wikipedia.org Strong oxidizing agents can convert the methyl group into a carboxyl group (-COOH). wikipedia.org For instance, reagents like potassium permanganate are often used to transform toluene into benzoic acid. wikipedia.org The presence of other substituents on the ring, such as the chloro and propanoyl groups, can influence the reaction conditions required. Electron-donating groups can facilitate the activation and conversion of the methyl group, while electron-withdrawing groups can decrease the reaction rate. rsc.orgthieme-connect.de The ultimate oxidation products of methyl groups are protons and carbon dioxide, as observed in combustion. wikipedia.org

Free-Radical Halogenation: In the presence of ultraviolet (UV) light or heat, the methyl group can undergo free-radical substitution with halogens like chlorine or bromine. libretexts.orgpearson.comchemguide.co.uk This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group, forming a benzyl radical. pearson.com This stabilized radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which propagates the chain. chemguide.co.uk This process can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group, resulting in (chloromethyl), (dichloromethyl), or (trichloromethyl) derivatives, respectively. libretexts.orgchemguide.co.uk This reaction is distinct from electrophilic aromatic substitution, which occurs on the benzene (B151609) ring itself under different catalytic conditions. libretexts.org

Reaction TypeReagents and ConditionsPotential Product(s)
Oxidation Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄)2-Chloro-5-propanoylbenzoic acid
Free-Radical Chlorination Cl₂, UV light or heat1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one
Free-Radical Chlorination (Excess) Excess Cl₂, UV light or heat1-(4-Chloro-3-(trichloromethyl)phenyl)propan-1-one

Electrophilic Aromatic Substitution on the Chlorotolyl Moiety

Further electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the three existing substituents: the chloro group, the methyl group, and the propanoyl group. Each group influences the electron density of the ring and directs incoming electrophiles to specific positions. organicchemistrytutor.comlibretexts.org

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through an inductive effect. ualberta.ca It directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgyoutube.com

Chloro Group (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. fiveable.me However, they are ortho and para directors because they can donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate (arenium ion) formed during ortho or para attack. ualberta.castackexchange.com

Propanoyl Group (-COC₂H₅): This acyl group is a strongly deactivating, meta-directing group. ualberta.ca It withdraws electron density from the aromatic ring through both inductive and resonance effects, significantly reducing the ring's reactivity towards electrophiles, particularly at the ortho and para positions. libretexts.org

In a polysubstituted benzene ring, the position of further substitution is determined by the interplay of these effects. The strongly deactivating propanoyl group makes substitution challenging. The available positions for an incoming electrophile are C-2, C-5, and C-6 (numbering from the propanoyl group at C-1). The directing influences of the existing substituents on these positions are summarized below.

PositionRelation to -COC₂H₅ (Meta-director)Relation to -CH₃ (Ortho, Para-director)Relation to -Cl (Ortho, Para-director)Overall Effect
C-2 metaorthoorthoActivated by -CH₃, Deactivated by -Cl. Favorable meta position to the deactivating acyl group.
C-5 orthometaorthoStrongly deactivated by proximity to the acyl group.
C-6 orthoparametaStrongly deactivated by proximity to the acyl group.

Considering these competing effects, substitution is most likely to occur at the C-2 position. This position is meta to the strongly deactivating propanoyl group, avoiding the significant deactivation at the ortho and para positions. Furthermore, it is activated by being ortho to the electron-donating methyl group. For example, the nitration of p-chlorotoluene yields a mixture of products, demonstrating the complex interplay of substituent effects. vedantu.com

Radical Reactions Involving the Propanone Backbone

The propanone backbone of this compound offers sites for radical reactions, particularly at the α-carbon (the carbon adjacent to the carbonyl group) and through photochemical cleavage.

α-Halogenation: The α-carbon of the propanone group can be halogenated under radical conditions. For example, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator or by using bromine under specific conditions. nih.gov This reaction allows for the introduction of a halogen atom at the position adjacent to the carbonyl, creating a versatile α-haloketone intermediate that is valuable in the synthesis of various heterocyclic compounds. nih.gov

Photochemical Reactions: As an aryl alkyl ketone, this compound can undergo photochemical reactions upon absorption of UV light. msu.eduscribd.com The n → π* electronic transition of the carbonyl group can lead to an excited triplet state which behaves like a radical. msu.edu Common photochemical pathways for ketones include Norrish Type I and Norrish Type II reactions. scribd.com

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. For this compound, this would result in the formation of a 4-chloro-3-methylbenzoyl radical and an ethyl radical. scribd.com These radicals can then undergo various subsequent reactions such as recombination or hydrogen abstraction.

Norrish Type II Cleavage: This pathway requires a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen through a six-membered ring transition state. Since the propanone chain only has β-hydrogens, a classical Norrish Type II reaction is not possible for this specific molecule.

These photochemical processes can be exploited in synthetic chemistry to generate radicals for C-C bond formation or other transformations under mild, light-mediated conditions. semanticscholar.orgnih.gov

Reaction TypeReagents/ConditionsReactive SiteDescription
α-Halogenation N-Bromosuccinimide (NBS), initiatorα-carbon of propanoneSubstitution of an α-hydrogen with a bromine atom.
Norrish Type I Cleavage UV light (hν)Carbonyl-alpha carbon bondHomolytic cleavage to form a benzoyl radical and an alkyl radical.

Stereochemical Control and Asymmetric Synthesis Approaches

The carbonyl carbon in this compound is prochiral, meaning its reduction can lead to the formation of a chiral center, yielding a racemic mixture of two enantiomeric secondary alcohols. The development of methods to control this stereochemistry and synthesize a single enantiomer is a significant area of asymmetric synthesis. wikipedia.org

Catalytic Asymmetric Reduction: One of the most efficient methods for the enantioselective reduction of prochiral ketones is through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst. wikipedia.org

Oxazaborolidine Catalysts (CBS Reduction): Catalytic amounts of a chiral oxazaborolidine catalyst, used with a stoichiometric reducing agent like borane (BH₃), can reduce ketones to alcohols with high enantioselectivity. wikipedia.orgmdpi.com The stereochemistry of the resulting alcohol is predictable based on the structure of the catalyst used. mdpi.com

Transition Metal Catalysts: Chiral complexes of metals like rhodium, ruthenium, and iridium, often featuring chiral ligands such as BINAP, can catalyze the asymmetric reduction of ketones, affording chiral alcohols with high optical purity. wikipedia.org

Biocatalytic Reduction: Enzymes and whole-cell microorganisms are increasingly used as biocatalysts for the stereoselective reduction of prochiral ketones. nih.govmdpi.com These methods offer high enantioselectivity under mild reaction conditions. nih.gov Ketone reductases, often found in yeast and bacteria, utilize cofactors like NAD(P)H to deliver a hydride to one face of the carbonyl group, producing the corresponding chiral alcohol with excellent enantiomeric excess (>99% ee in many cases). nih.govnih.gov

Chiral Reducing Agents: Stoichiometric amounts of chiral reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) modified with chiral ligands, can also achieve asymmetric reduction. While often highly selective, the need for a stoichiometric amount of the chiral material is a drawback compared to catalytic methods. wikipedia.org

These approaches provide pathways to optically active chiral alcohols, which are crucial building blocks for the synthesis of pharmaceuticals and other biologically active molecules. rsc.orgnih.gov

MethodCatalyst / ReagentKey Features
CBS Reduction Chiral oxazaborolidine, BoraneCatalytic, predictable stereochemistry, high enantioselectivity. mdpi.com
Asymmetric Transfer Hydrogenation Chiral Ru, Rh, or Ir complexesCatalytic, uses simple hydrogen sources (e.g., isopropanol). wikipedia.org
Biocatalysis Ketoreductase enzymes, whole cells (e.g., yeast)High enantioselectivity (>99% ee), mild conditions, environmentally friendly. nih.govmdpi.comnih.gov
Stoichiometric Chiral Reagents Modified borohydrides or aluminohydridesHigh selectivity, but requires stoichiometric chiral source. wikipedia.org

Derivatization and Analog Synthesis from 1 4 Chloro 3 Methylphenyl Propan 1 One

Synthesis of Alpha-Halogenated Propiophenone (B1677668) Analogs

The introduction of a halogen atom at the alpha-position (the carbon atom adjacent to the carbonyl group) of 1-(4-chloro-3-methylphenyl)propan-1-one significantly enhances its utility as a synthetic intermediate. These α-haloketones are valuable electrophiles for various nucleophilic substitution and condensation reactions.

The direct halogenation of enolizable ketones is a common and effective method for producing α-haloketones. organic-chemistry.org The reaction typically proceeds by generating the enol or enolate form of the ketone, which then attacks an electrophilic halogen source. For bromination, reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are often used, sometimes with an acid catalyst to promote enolization. rsc.org For chlorination, reagents such as sulfuryl chloride (SO₂Cl₂) can be employed. The reaction for the synthesis of 2-bromo-1-(4-chloro-3-methylphenyl)propan-1-one would proceed by treating the parent ketone with a suitable brominating agent.

Table 1: Synthesis of an Alpha-Halogenated Analog

Reaction Starting Material Reagents Product

This table represents a plausible synthetic route, as specific literature for this exact transformation is not prevalent. The conditions are based on general methods for the α-bromination of aryl ketones.

Preparation of Amino-Substituted Propiophenone Derivatives

Amino-substituted propiophenones are important precursors for many biologically active compounds. The synthesis of α-amino ketones can be achieved through several routes. A common method involves the nucleophilic substitution of an α-haloketone with ammonia or a primary or secondary amine. Starting from the 2-bromo derivative prepared in the previous section, a reaction with an amine would yield the corresponding 2-amino-1-(4-chloro-3-methylphenyl)propan-1-one analog. The choice of amine (e.g., ammonia, benzylamine, diethylamine) determines the nature of the substitution on the amino group.

Another important class of amino-substituted ketones are β-amino ketones, which are discussed in the context of the Mannich reaction in the next section. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and natural products. nih.gov

Table 2: Synthesis of an Alpha-Amino Propiophenone Derivative

Reaction Starting Material Reagents Product

This table describes a representative two-step synthesis starting from the parent propiophenone, where the first step is halogenation as described in section 4.1.

Synthesis of Mannich Base Derivatives

The Mannich reaction is a three-component condensation that forms a C-C bond via the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction involves an enolizable ketone, such as this compound, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. These compounds are highly valuable in drug discovery and synthesis. researchgate.net

The reaction mechanism begins with the formation of an electrophilic iminium ion from the aldehyde and the amine. The ketone then tautomerizes to its enol form, which nucleophilically attacks the iminium ion to yield the final Mannich base. The use of pre-formed iminium salts or related reagents like Eschenmoser's salt can also achieve this transformation.

Table 3: Synthesis of a Mannich Base Derivative

Reaction Starting Material Reagents Product

Development of Alpha, Beta-Unsaturated Ketone Derivatives (Chalcone Analogs)

Alpha, beta-unsaturated ketones, particularly those with aromatic substituents, are often referred to as chalcones or chalcone analogs. These compounds are synthesized through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation. nih.gov This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.

In this context, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. magritek.com The base deprotonates the α-carbon of the propiophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone system of the chalcone analog.

Table 4: Synthesis of a Chalcone Analog

Reaction Starting Material Reagents Product

Synthesis of Heterocyclic Compounds Incorporating the Propiophenone Scaffold

The derivatives synthesized in the previous sections, especially α,β-unsaturated ketones (chalcones), are excellent precursors for a variety of heterocyclic compounds. nih.gov Pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, are of significant interest due to their wide range of pharmacological activities. chim.itmdpi.com

A common route to pyrazole synthesis involves the condensation reaction of a chalcone analog with hydrazine or its derivatives. nih.govorganic-chemistry.org The reaction with hydrazine hydrate typically proceeds via a cyclocondensation mechanism, where the hydrazine attacks the β-carbon of the unsaturated system and the carbonyl carbon, leading to the formation of an intermediate pyrazoline, which may then be oxidized to the aromatic pyrazole.

Table 5: Synthesis of a Pyrazole Derivative

Reaction Starting Material Reagents Product

This table represents a two-step synthesis where the starting material is first converted to a chalcone as described in section 4.4.

Exploration of Complex Organic Molecule Synthesis utilizing this compound as a Precursor

Multi-step synthesis is the cornerstone of creating complex organic molecules from simpler, readily available starting materials. libretexts.org this compound and its derivatives, as detailed above, are valuable building blocks in such synthetic strategies. The functional group transformations—halogenation, amination, condensation, and cyclization—introduce new reactive sites and molecular complexity, enabling the construction of sophisticated chemical architectures.

For instance, the α-haloketones can participate in Favorskii rearrangements or serve as precursors to epoxides and other heterocycles. The amino ketones can be reduced to form important amino alcohols or be further elaborated. The chalcone derivatives can undergo Michael additions or participate in various cycloaddition reactions. The heterocyclic scaffolds, like the pyrazoles, can be further functionalized on the ring nitrogens or at other positions to build intricate polycyclic systems. youtube.comyoutube.com

A retrosynthetic analysis of a complex target molecule might identify this compound as a key starting fragment. The strategic application of the reactions discussed allows chemists to disconnect the target into simpler precursors, ultimately leading back to the starting propiophenone.

Table 6: Example of a Multi-Step Synthetic Application

Synthetic Goal Key Intermediate Reaction Sequence Potential Final Structure Class

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Chloro 3 Methylphenyl Propan 1 One and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 1-(4-Chloro-3-methylphenyl)propan-1-one, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Expected Characteristic FT-IR Absorption Bands:

Aromatic C-H Stretching: Vibrations for the C-H bonds on the benzene (B151609) ring would typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂-) groups of the propanoyl side chain would exhibit C-H stretching vibrations in the 2985-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the ketone functional group, is expected in the region of 1700-1680 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically shifts this peak to a lower wavenumber compared to a non-conjugated ketone.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring would produce several peaks in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bending: Bending vibrations for the methyl and methylene groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

C-Cl Stretching: The stretching vibration for the carbon-chlorine bond is anticipated to appear in the fingerprint region, typically between 800-600 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,2,4-trisubstituted) would give rise to characteristic out-of-plane C-H bending vibrations, typically in the 900-800 cm⁻¹ region, which can help confirm the substitution pattern.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=O bond, which are often Raman active. Symmetrical vibrations, in particular, tend to produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum, the chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal provide detailed structural information.

Expected ¹H NMR Signals:

Aromatic Protons (Ar-H): The three protons on the substituted phenyl ring would appear in the downfield region, typically between δ 7.0-8.0 ppm. Due to their different electronic environments and coupling to each other, they would likely appear as distinct signals (e.g., a doublet, a singlet or narrow doublet, and a doublet of doublets).

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl group would be expected to resonate as a quartet in the range of δ 2.8-3.2 ppm, due to coupling with the adjacent methyl group protons.

Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring would appear as a singlet in the region of δ 2.3-2.5 ppm.

Ethyl Methyl Protons (-CH₃): The three protons of the terminal methyl group of the ethyl chain would likely appear as a triplet in the upfield region, around δ 1.0-1.3 ppm, due to coupling with the adjacent methylene group protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

Carbonyl Carbon (C=O): The ketone carbonyl carbon would be the most downfield signal, expected to appear above δ 195 ppm.

Aromatic Carbons (Ar-C): The six carbons of the aromatic ring would produce signals in the δ 125-140 ppm region. The carbons directly bonded to the chlorine, the methyl group, and the carbonyl group (ipso-carbons) would have distinct chemical shifts compared to the carbons bearing hydrogen atoms.

Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the carbonyl would be expected in the range of δ 30-40 ppm.

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the ring would appear around δ 20 ppm.

Ethyl Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group would be the most upfield signal, typically below δ 15 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are used to establish connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, a key correlation would be observed between the methylene protons (-CH₂-) and the terminal methyl protons (-CH₃) of the propanoyl group, confirming the ethyl fragment. Correlations between the aromatic protons would also help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., linking the aromatic proton signals to their respective aromatic carbon signals).

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a detailed molecular fingerprint can be obtained.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. In a typical GC-MS analysis of this compound, the compound would be separated from a mixture on a capillary column before being introduced into the mass spectrometer. The electron ionization (EI) mass spectrum would provide key information about its fragmentation pattern.

The primary fragmentation of aromatic ketones like this compound is alpha-cleavage on either side of the carbonyl group. This would result in the formation of an acylium ion and the loss of an ethyl radical, or the loss of a 4-chloro-3-methylphenyl radical and the formation of a propanoyl cation. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern in the fragments containing it, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

Table 1: Predicted Major Fragments in the GC-MS Spectrum of this compound

Fragment IonStructurePredicted m/z
Molecular Ion[C10H11ClO]+•182/184
Acylium Ion[C8H6ClO]+153/155
Propanoyl Cation[C3H5O]+57
4-Chloro-3-methylphenyl Cation[C7H6Cl]+125/127

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For this compound and its derivatives, LC-MS can be employed for both qualitative and quantitative analysis, particularly in complex matrices. The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically results in a prominent protonated molecule [M+H]+, which allows for the unambiguous determination of the molecular weight.

The high resolution and accuracy of modern mass spectrometers, such as quadrupole time-of-flight (qToF) instruments, enable the determination of the elemental composition of the parent ion and its fragments. This is particularly useful for identifying unknown metabolites or degradation products of this compound. The characteristic isotopic signature of chlorine would aid in the identification of chlorine-containing species in the mass spectrum. LC-MS is also the preferred method for monitoring the enantioselective synthesis of chiral derivatives, where the separation of enantiomers is achieved on a chiral stationary phase prior to detection by the mass spectrometer.

Table 2: Potential LC-MS Analysis Parameters for this compound

ParameterDescription
Chromatography
ColumnC18 reversed-phase or chiral stationary phase
Mobile PhaseAcetonitrile (B52724)/water or Methanol/water with formic acid or ammonium acetate
Flow Rate0.2 - 1.0 mL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
PolarityPositive ion mode
Scan ModeFull scan for identification, Selected Ion Monitoring (SIM) for quantification
Mass AnalyzerQuadrupole, Time-of-Flight (ToF), or Orbitrap

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the closely related compound, 4'-chloropropiophenone, has been determined. nih.gov

The analysis of 4'-chloropropiophenone reveals key structural features that are likely to be shared with its 3-methyl derivative. In the solid state, propiophenone (B1677668) derivatives often exhibit a conformation where the carbonyl group is not coplanar with the aromatic ring. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is a critical conformational parameter. Intermolecular interactions, such as halogen bonding and C-H···O hydrogen bonds, are also likely to play a significant role in the crystal packing of this compound.

Table 3: Representative Crystallographic Data for a Substituted Propiophenone Derivative (4'-Chloropropiophenone)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.678
c (Å)14.567
β (°)103.45
Volume (Å3)813.4
Z4

Note: Data for 4'-chloropropiophenone is presented as a representative example.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

When a chiral center is introduced into the structure of this compound, for instance, through substitution at the α- or β-position of the propanone chain, the resulting enantiomers will interact differently with plane-polarized light. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral derivative of this compound would produce a CD spectrum that is a mirror image of its counterpart. The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereocenter and the conformation of the molecule.

The electronic transitions of the carbonyl chromophore and the aromatic ring are typically observed in the UV-Vis region and give rise to characteristic CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of the enantiomers and assist in the assignment of their absolute configurations. Enantioselective separation techniques, such as chiral high-performance liquid chromatography (HPLC), are often coupled with CD detection to determine the enantiomeric excess (ee) of a sample.

Computational and Theoretical Chemistry Investigations of 1 4 Chloro 3 Methylphenyl Propan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. DFT calculations are typically employed to determine the electronic structure of molecules, providing a basis for predicting a wide array of properties. For a molecule like 1-(4-chloro-3-methylphenyl)propan-1-one, a common and reliable approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), paired with a sufficiently flexible basis set like 6-311++G(d,p). researchgate.net This level of theory is adept at handling the electron correlation effects in organic molecules containing heteroatoms and aromatic systems.

Optimized Geometry and Molecular Conformation Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, key geometric parameters include the bond lengths, bond angles, and dihedral angles.

The conformation is largely defined by the orientation of the propanoyl group relative to the substituted phenyl ring. Due to steric hindrance and electronic effects, the carbonyl group and the phenyl ring are typically not coplanar. The dihedral angle (C-C-C=O) is a critical parameter that influences the extent of π-conjugation between the carbonyl group and the aromatic ring. While specific calculated values for this molecule are not published, data from analogous aromatic ketones can provide representative estimates for its structural parameters.

Table 1: Illustrative Geometric Parameters for this compound and Related Structures. This table presents typical values based on DFT calculations of similar compounds, as specific research findings for the title compound are not available.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.23 Å
Bond LengthCaromatic-Ccarbonyl~1.49 Å
Bond LengthCaromatic-Cl~1.74 Å
Bond AngleCaromatic-C-Cethyl~119°
Dihedral AngleCaromatic-Caromatic-C-O~20-30°

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chloro-3-methylphenyl ring, which is activated by the methyl group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing propanoyl group, particularly on the C=O π* antibonding orbital. This separation of frontier orbitals is characteristic of a push-pull system, which can lead to interesting electronic properties.

Table 2: Example Frontier Molecular Orbital Data for Structurally Related Aromatic Ketones. Note: These values are illustrative and represent typical ranges for similar molecules, as specific data for the title compound is not available.

ParameterTypical Energy Value (eV)Significance
EHOMO-6.5 to -7.5 eVIonization Potential (Electron Donating Ability)
ELUMO-1.5 to -2.5 eVElectron Affinity (Electron Accepting Ability)
Energy Gap (ΔE)4.5 to 5.5 eVChemical Reactivity & Kinetic Stability

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and assigning bands in experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). The calculated frequencies correspond to the molecule's fundamental vibrational modes.

Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), offering a detailed understanding of the molecule's dynamics. For DFT calculations, computed frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (typically ~0.96-0.98 for B3LYP functionals) for better agreement. researchgate.net Key vibrational modes for this compound would include the C=O stretching, aromatic C-H stretching, C-Cl stretching, and methyl group vibrations.

Table 3: Characteristic Vibrational Frequencies and Their Expected Ranges for Key Functional Groups.

Vibrational ModeTypical Scaled Wavenumber (cm-1)Description
Aromatic C-H Stretch3050-3100 cm-1Stretching of H atoms on the phenyl ring
Aliphatic C-H Stretch2900-3000 cm-1Stretching of H atoms on the methyl and ethyl groups
C=O Stretch1680-1700 cm-1Stretching of the carbonyl double bond
Aromatic C=C Stretch1580-1610 cm-1In-plane stretching of the phenyl ring
C-Cl Stretch700-800 cm-1Stretching of the carbon-chlorine bond

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and is invaluable for identifying regions that are rich or deficient in electrons. The color-coding convention typically uses red for electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue for electron-deficient (positive potential) regions, which are prone to nucleophilic attack. Green and yellow indicate regions of neutral potential.

For this compound, the MEP map would clearly show the most negative potential (red) localized on the electronegative oxygen atom of the carbonyl group, highlighting its role as a primary site for electrophilic interaction. The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring, would exhibit positive potential (blue), while the π-system of the ring and the chlorine atom would show intermediate potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for quantifying intramolecular interactions like charge delocalization and hyperconjugation. This is achieved by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory, which yields a stabilization energy (E(2)).

Table 4: Illustrative NBO Analysis of Key Donor-Acceptor Interactions. This table shows plausible interactions and stabilization energies as an example of NBO analysis output.

Donor NBO (i)Acceptor NBO (j)Interaction TypeExample E(2) (kcal/mol)
n(O)π(Caromatic-Caromatic)Lone Pair -> Antibonding π5-10
π(Caromatic-Caromatic)π(C=O)π -> Antibonding π15-25
n(Cl)σ(Caromatic-Caromatic)Lone Pair -> Antibonding σ2-5
σ(C-H)σ(C-C)σ -> Antibonding σ1-4

Prediction of Non-linear Optical Properties

Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer often exhibit non-linear optical (NLO) properties. DFT calculations are a reliable method for predicting these properties. Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). The magnitude of the first hyperpolarizability is a primary determinant of a molecule's potential for second-harmonic generation.

The structure of this compound, with its substituted aromatic ring (donor portion) and carbonyl group (acceptor portion), suggests a moderate potential for NLO activity. The charge asymmetry introduced by the chlorine and methyl substituents, combined with the carbonyl group, could lead to a significant dipole moment and hyperpolarizability.

Table 5: Example NLO Properties for Related Organic Compounds. Note: The values are representative of what might be expected for organic molecules of similar size and functionality, as specific NLO data for the title compound is unavailable.

PropertySymbolTypical Calculated UnitsSignificance
Dipole MomentμDebyeMeasure of charge separation
Mean Polarizability⟨α⟩a.u.Molecular response to an electric field
First Hyperpolarizabilityβ₀a.u.Measure of second-order NLO response

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of a molecule like this compound in various environments.

MD simulations can be employed to understand the behavior of this compound in a solvent, such as water or an organic solvent, revealing insights into its solvation shell structure and dynamics. Furthermore, if the compound is investigated for its potential biological activity, MD simulations can model its interaction with a target protein, such as an enzyme or receptor. These simulations can elucidate the binding mode, calculate binding free energies, and identify key intermolecular interactions that stabilize the complex. researchgate.net The results from such simulations are crucial for structure-based drug design and understanding the molecular basis of a compound's activity.

The setup of an MD simulation involves defining a force field, which is a set of parameters that describes the potential energy of the system. The system is then typically solvated in a periodic box, and the simulation is run for a specific duration (from nanoseconds to microseconds) at a given temperature and pressure. Analysis of the resulting trajectory provides a wealth of information. For this compound, this could include the flexibility of the propanone side chain, the orientation of the molecule at an interface, or its diffusion properties in a medium. taylorfrancis.commdpi.com

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterValue/Description
Force Field GROMOS54a7 or CHARMM36
Solvent Model SPC/E or TIP3P Water
Box Type Cubic
Box Size 10 Å buffer from the molecule
System Neutralization Addition of counter-ions (e.g., Na+, Cl-)
Simulation Ensemble NPT (Isothermal-Isobaric)
Temperature 300 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure 1 bar (controlled by a barostat, e.g., Parrinello-Rahman)
Simulation Time 100 nanoseconds
Integration Time Step 2 femtoseconds

This table presents a typical set of parameters for an MD simulation and is for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. sciepub.com These models are built on the principle that the structure of a molecule dictates its properties and activities. For a compound like this compound, QSAR studies can be used to predict various endpoints, such as its toxicity, environmental fate, or binding affinity to a specific biological target, by comparing it to a series of structurally related compounds with known data. nih.govmdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with measured activity is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. acs.org Finally, a mathematical equation is derived to link the descriptors to the observed activity.

For halogenated aromatic ketones like this compound, relevant descriptors might include:

Topological descriptors: Molecular weight, connectivity indices.

Electronic descriptors: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial charges on atoms. mdpi.com

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).

Steric descriptors: Molecular volume, surface area.

A robust QSAR model can be a valuable tool for screening new, untested compounds and for prioritizing synthesis and experimental testing, thereby saving time and resources. acs.org

Table 2: Hypothetical QSAR Data for a Series of Substituted Phenylpropanones

CompoundlogP (Hydrophobicity)LUMO Energy (eV)Dipole Moment (Debye)Predicted Activity (IC50, µM)
1-(phenyl)propan-1-one2.15-0.852.9515.2
1-(4-Chlorophenyl)propan-1-one2.85-1.102.108.5
1-(3-Methylphenyl)propan-1-one2.60-0.803.1012.1
This compound 3.30 -1.05 2.25 6.3
1-(4-Fluorophenyl)propan-1-one2.25-0.952.059.8

This table contains hypothetical data generated for illustrative purposes to show the relationship between molecular descriptors and predicted activity in a QSAR study.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.orgnih.gov For this compound, computational methods, particularly Density Functional Theory (DFT), can be used to model a variety of potential reactions. These could include nucleophilic addition to the carbonyl group, reduction of the ketone, or electrophilic aromatic substitution on the phenyl ring. docbrown.info

By modeling the potential energy surface of a reaction, researchers can determine the most likely reaction pathway. This involves calculating the energies of the reactants, products, and any intermediates, as well as locating the transition state structures that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov

For example, the reduction of the carbonyl group in this compound by a reducing agent like sodium borohydride could be modeled. The calculations would reveal the geometry of the transition state as the hydride ion attacks the carbonyl carbon, and provide the activation energy for this step. Such studies can also explain the stereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomers. rsc.org

Table 3: Hypothetical Calculated Energies for the Nucleophilic Addition of a Hydride Ion to this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Ketone + H-)B3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+8.5
Product (Alkoxide)B3LYP/6-31G(d)-25.0

This table presents hypothetical data to illustrate the energetic profile of a reaction mechanism calculated using computational methods.

Theoretical Studies of Intermolecular Interactions

The physical and biological properties of this compound are heavily influenced by its non-covalent interactions with itself and with other molecules. Theoretical studies can quantify these interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and C-H···π interactions.

Hydrogen Bonding: The carbonyl oxygen of the propanone group is a hydrogen bond acceptor. It can form hydrogen bonds with donor molecules like water or alcohol solvents. The strength of these bonds can be calculated using high-level quantum mechanical methods.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms (like oxygen or nitrogen) on other molecules. This is a directional interaction that can play a significant role in crystal packing and molecular recognition.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic rings. These interactions are important for the aggregation of molecules in solution and in the solid state.

C-H···π and C-H···O Interactions: The various C-H bonds in the molecule can act as weak hydrogen bond donors, interacting with the π-system of another aromatic ring (C-H···π) or with the carbonyl oxygen (C-H···O). acs.org

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) or calculations using high-level ab initio methods can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. acs.org This provides a deep understanding of the nature of the intermolecular forces at play.

Table 4: Potential Intermolecular Interactions for this compound

Interaction TypeInteracting GroupsTypical Energy Range (kcal/mol)
Hydrogen BondCarbonyl Oxygen (acceptor) with H-donor-3 to -7
Halogen BondChlorine (donor) with Lewis base-1 to -5
π-π StackingPhenyl ring with another aromatic ring-1 to -3
C-H···π InteractionC-H bond with a phenyl ring-0.5 to -1.5
C-H···O InteractionC-H bond with carbonyl oxygen-0.5 to -1.5

This table summarizes the types of non-covalent interactions the title compound can participate in, with typical energy ranges found in the literature for similar interactions.

Applications As a Specialty Chemical Intermediate in Research and Development

Role in Fine Chemicals Production

1-(4-Chloro-3-methylphenyl)propan-1-one is a valuable building block in the synthesis of fine chemicals, particularly pharmaceutical intermediates. The presence of the carbonyl group and the specific substitution pattern on the aromatic ring allows for a variety of chemical transformations, making it a key starting material for targeted therapeutic agents.

A notable example of the utility of a structurally similar compound is in the synthesis of bupropion, an antidepressant and smoking cessation aid. The synthesis of bupropion typically starts from m-chloropropiophenone, a positional isomer of this compound. The established synthetic route involves the α-bromination of m-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine to form the bupropion free base. researchgate.netacs.orgresearchgate.net The final step involves the formation of the hydrochloride salt. google.comwhiterose.ac.uk

This well-documented synthesis highlights the importance of substituted propiophenones as precursors to complex active pharmaceutical ingredients. The chloro and methyl substituents on the phenyl ring of this compound can be strategically utilized to influence the electronic and steric properties of the final molecule, potentially leading to the development of new chemical entities with desired pharmacological activities.

Table 1: Key Reactions in the Synthesis of Bupropion from m-Chloropropiophenone

StepReaction TypeReagentsIntermediate/Product
1α-BrominationBromine (Br₂) or N-Bromosuccinimide (NBS)2-Bromo-1-(3-chlorophenyl)propan-1-one
2Nucleophilic Substitutiontert-ButylamineBupropion (free base)
3Salt FormationHydrochloric Acid (HCl)Bupropion Hydrochloride

Applications in Agrochemical Research and Development

While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available research, its structural motifs are present in various fungicidal and herbicidal compounds. The chloro- and methyl-substituted phenyl group is a common feature in many agrochemicals, suggesting the potential of this compound as an intermediate in the discovery of new crop protection agents.

Research into novel fungicides has explored derivatives of 1-aryl-3-oxypyrazoles containing chloro-substituents. nih.gov The synthesis of these complex heterocyclic structures often involves multi-step processes where substituted phenyl ketones or their derivatives could serve as starting materials. The development of new herbicides has also involved the synthesis of aryloxyphenoxypropionates, where various substituted phenyl compounds are key components. researchgate.net

The exploration of compounds like this compound in agrochemical research would likely involve its modification to introduce functionalities known to impart pesticidal activity. For example, it could be a precursor for the synthesis of novel triazole derivatives, a class of compounds known for their potent fungicidal properties. nih.gov

Exploration as a Precursor for Material Science Research

In the field of material science, monomers containing specific functional groups are used to synthesize polymers with desired properties. Aromatic ketones can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, optical clarity, and mechanical strength.

While there is no specific research detailing the use of this compound in polymer synthesis, the reactivity of the ketone and the potential for functionalization of the aromatic ring offer possibilities for its use as a specialty monomer. For instance, copolymers have been synthesized from methacrylates derived from substituted phenols like 4-chloro-3-methyl phenol. researchgate.net This suggests that this compound could be chemically modified to create novel monomers for polymerization.

The development of functional and specialty polymers often involves the use of unique building blocks to achieve specific performance characteristics. specificpolymers.com The chloro and methyl substituents on the phenyl ring of this compound could impart specific properties to a polymer, such as flame retardancy or altered solubility. Further research would be needed to explore these potential applications.

Mechanistic Studies in Enzymatic Systems (from a chemical perspective)

Enzymes are highly specific catalysts, and understanding their mechanisms of action is crucial for drug design and biotechnology. Substituted small molecules are often used as probes to study enzyme active sites and reaction mechanisms. The specific structure of this compound makes it a potential substrate or inhibitor for certain classes of enzymes, such as reductases or oxidases.

The biocatalytic reduction of ketones to chiral alcohols is a significant area of research, as it provides an environmentally friendly route to enantiomerically pure compounds that are valuable pharmaceutical intermediates. nih.gov Studies have shown the successful asymmetric reduction of various substituted acetophenones and propiophenones using whole-cell biocatalysts. researchgate.net For example, the enantioselective bioreduction of 1-(4-methoxyphenyl)propan-1-one has been demonstrated. While specific studies on this compound are not prominent, its structure suggests it could be a substrate for ketoreductases, allowing for the study of enzyme stereoselectivity and the production of a chiral alcohol.

The stereochemistry of enzyme-catalyzed reactions is a fundamental aspect of their function. libretexts.org Using a molecule like this compound as a substrate could help elucidate the structural requirements and electronic preferences of an enzyme's active site. The chloro and methyl groups provide distinct steric and electronic features that can be used to map the active site and understand the factors governing substrate binding and turnover.

Analytical Method Development for Research Purity and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are central to the separation and quantification of 1-(4-Chloro-3-methylphenyl)propan-1-one from its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods for this purpose due to their high resolution and sensitivity. novasolbio.commoravek.com

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary choice for the analysis of moderately polar compounds like substituted propiophenones. americanpharmaceuticalreview.com The method's versatility allows for the separation of a wide range of compounds based on their hydrophobicity. alwsci.com While a specific validated method for this compound is not widely published, a suitable method can be developed based on methodologies for structurally similar aromatic ketones. sielc.com

A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both polar and non-polar impurities. americanpharmaceuticalreview.com Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in the target molecule exhibit strong absorbance in the UV region.

Below is a hypothetical, yet representative, data table outlining potential HPLC method parameters for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC):

For volatile and thermally stable compounds, Gas Chromatography (GC) offers a high-resolution separation alternative. novasolbio.com this compound, being a propiophenone (B1677668) derivative, is amenable to GC analysis. The technique is particularly useful for identifying and quantifying volatile organic impurities and residual solvents. ajrconline.org

A common approach would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl polysiloxane. The sample is vaporized in a heated inlet and carried through the column by an inert gas, typically helium or nitrogen. nih.gov A Flame Ionization Detector (FID) is often used for its high sensitivity to organic compounds. For more definitive identification of impurities, GC can be coupled with a Mass Spectrometer (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. researchgate.netscirp.org

The following table presents plausible GC parameters for the analysis of this compound.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

Development of Reference Standards for Analytical Validation

The development and characterization of a high-purity reference standard for this compound are critical for the validation of any analytical method. gavinpublishers.com This reference standard serves as the benchmark against which samples of unknown purity are compared.

The process of developing a reference standard involves:

Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity.

Structural Elucidation: The identity of the compound is unequivocally confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy can be used to identify functional groups.

Purity Assignment: The purity of the reference standard is determined using a mass balance approach, which accounts for organic impurities (determined by chromatography), water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic impurities (by sulfated ash).

The Certificate of Analysis for a reference standard would typically include the following information:

AnalysisMethodSpecification
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structure
Assay (by HPLC) HPLC-UV≥ 99.5%
Water Content Karl Fischer Titration≤ 0.1%
Residual Solvents Headspace GCMeets ICH limits
Sulfated Ash Gravimetric≤ 0.1%

Purity Assessment Methodologies

The purity of a given batch of this compound is typically assessed using the chromatographic methods developed and validated as described in section 8.1. moravek.com The most common approach is the area percent method using HPLC. alwsci.com

In this method, a chromatogram of the sample is obtained, and the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is calculated as follows:

Purity (%) = (Area of main peak / Total area of all peaks) x 100

This method assumes that all components have a similar response factor with the detector. For more accurate quantification, especially for impurities, response factors relative to the main compound should be determined using their respective reference standards.

Differential Scanning Calorimetry (DSC) is another technique that can be used to assess the purity of highly crystalline substances. By analyzing the melting endotherm, the presence of impurities can be detected as they typically cause a broadening of the melting range and a depression of the melting point.

Impurity Profiling and Identification

Impurity profiling is the identification and quantification of all potential and actual impurities present in a chemical substance. intertek.com For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products formed during storage. formulationbio.com

The process of impurity profiling involves:

Detection: Utilizing high-resolution chromatographic techniques like HPLC and GC to separate all detectable impurities from the main compound.

Identification: Once separated, the impurities need to be structurally elucidated. Hyphenated techniques such as LC-MS and GC-MS are invaluable for this purpose. chimia.chhpst.cz These methods provide both retention time data and mass spectral data, which can be used to determine the molecular weight and fragmentation patterns of the impurities. For unambiguous identification, impurities may need to be isolated using preparative chromatography and then characterized by NMR spectroscopy. nih.gov

Quantification: After identification, the impurities are quantified using the validated chromatographic method, typically against the reference standard of the main compound or, ideally, against their own reference standards if available.

Potential impurities in this compound could include:

Starting Materials: Unreacted 1-chloro-2-methylbenzene or propanoyl chloride.

Isomeric Impurities: Positional isomers formed during the acylation reaction, such as 1-(2-Chloro-5-methylphenyl)propan-1-one.

By-products: Compounds resulting from side reactions, for example, di-acylated products or condensation products.

Degradation Products: Compounds formed due to exposure to light, heat, or reactive agents.

The following table provides a hypothetical impurity profile for a research batch of this compound.

Impurity NamePotential OriginIdentification MethodTypical Level (%)
1-Chloro-2-methylbenzeneStarting MaterialGC-MS< 0.1
Propanoyl chlorideStarting MaterialDerivatization GC-MS< 0.05
1-(2-Chloro-5-methylphenyl)propan-1-oneIsomeric By-productLC-MS, NMR< 0.2
Di-acylated speciesBy-productLC-MS< 0.15

A thorough understanding and control of the impurity profile are essential for ensuring the consistent quality and performance of this compound in its intended applications. lcms.cz

Patent Landscape and Intellectual Property in Relation to 1 4 Chloro 3 Methylphenyl Propan 1 One and Its Derivatives

Potential for Novel Synthetic Routes and Derivative Patents

While the existing patents control the use of 1-(4-Chloro-3-methylphenyl)propan-1-one for the synthesis of specific fungicides, there remains potential for the development of novel intellectual property around this compound. This potential lies primarily in two areas: the creation of new, more efficient synthetic routes to the intermediate itself, and the use of this intermediate to create novel derivatives with potentially valuable biological activities.

The conventional synthesis of substituted propiophenones often involves a Friedel-Crafts acylation reaction. Patenting a novel synthetic route would likely require a significant departure from established methods, offering advantages such as improved yield, reduced cost, milder reaction conditions, or enhanced environmental safety (e.g., avoiding hazardous reagents or solvents). For instance, the development of a new catalytic system that circumvents the limitations of traditional Lewis acid catalysts in Friedel-Crafts reactions could be a patentable invention.

Furthermore, this compound can serve as a scaffold for the synthesis of a wide array of new chemical entities. By modifying the propanone side chain or introducing further substituents to the phenyl ring, novel derivatives can be created. If these derivatives exhibit useful properties, such as enhanced fungicidal, herbicidal, or insecticidal activity, they could form the basis of new composition of matter patents. The patentability of such derivatives would depend on their novelty, non-obviousness, and utility.

Freedom-to-Operate Assessments in Chemical Synthesis

A freedom-to-operate (FTO) analysis is crucial for any entity wishing to manufacture or use this compound for commercial purposes. Based on the current patent landscape, the synthesis of the compound itself does not appear to be directly blocked by existing patents, as the primary claims are directed towards the final products.

However, the intended use of the intermediate is a critical consideration. If the synthesis is for the purpose of manufacturing the fungicides claimed in the Syngenta patents, this would constitute an infringement. Therefore, a commercial manufacturer of this compound would need to ensure that their customers are not using it for infringing purposes, which can be managed through contractual agreements and due diligence.

For a company developing a new, non-infringing fungicide or other agrochemical using this intermediate, the FTO would be more favorable. The key would be to demonstrate that the final product is structurally distinct from those claimed in the prior art and does not fall within the scope of their claims.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloro-3-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of arylpropanones like this compound typically involves Friedel-Crafts acylation, where a chloro-methyl-substituted benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation).
  • Solvent selection : Use dichloromethane or nitrobenzene for improved electrophilic reactivity.
  • Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acylating agent enhances yield .

Q. Table 1: Comparative Yields Under Different Conditions

CatalystSolventTemp (°C)Yield (%)
AlCl₃CH₂Cl₂078
FeCl₃Nitrobenzene2562
BF₃·Et₂OToluene1055

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns. The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm).
    • Carbonyl carbon (C=O) resonates at δ 195–205 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at 550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 168 (C₁₀H₁₁ClO⁺) with fragmentation patterns confirming the propionyl and chloro-methylphenyl groups .

Advanced Research Questions

Q. How can data contradictions in spectroscopic or crystallographic analyses be resolved?

Methodological Answer: Discrepancies often arise from polymorphism, solvent effects, or impurities. Strategies include:

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (e.g., SHELX refinement ).
  • High-resolution MS : Confirm molecular formula (e.g., exact mass for C₁₀H₁₁ClO: 168.0552).
  • Thermal analysis (DSC/TGA) : Detect polymorphic transitions or solvate formation .

Case Study : In a 2020 study, conflicting NMR signals for a chloro-propanone derivative were resolved via X-ray diffraction, revealing a keto-enol tautomerism not initially accounted for .

Q. What strategies are effective for hydrogen-bonding analysis in crystallographic studies of this compound?

Methodological Answer: Hydrogen-bonding networks influence packing and stability. Use:

  • Graph-set analysis : Categorize interactions (e.g., R₂²(8) motifs for dimeric arrangements).
  • SHELXL refinement : Parameterize H-bond distances (e.g., O···H distances < 2.5 Å) and angles (>120°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts dominate in chloro-substituted analogs) .

Q. Table 2: Hydrogen-Bonding Parameters (Example)

Donor-AcceptorDistance (Å)Angle (°)Graph-Set Descriptor
C=O···H–C2.3155R₂²(8)
Cl···H–C2.8130C(4)

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer: While direct bioactivity data for this compound is limited, analogs like cathinones (e.g., 4-CMC) show psychostimulant effects. Computational approaches include:

  • Docking studies : Screen against dopamine/norepinephrine transporters (e.g., AutoDock Vina).
  • QSAR modeling : Relate substituent effects (Cl, CH₃) to binding affinity.
  • ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Note : Experimental validation via in vitro assays (e.g., radioligand binding) is critical to confirm predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-methylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-methylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.